molecular formula C14H8ClNO5 B14394110 3-(Chlorocarbonyl)phenyl 2-nitrobenzoate CAS No. 89883-04-5

3-(Chlorocarbonyl)phenyl 2-nitrobenzoate

Cat. No.: B14394110
CAS No.: 89883-04-5
M. Wt: 305.67 g/mol
InChI Key: ISXJIYUHIOCNRD-UHFFFAOYSA-N
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Description

3-(Chlorocarbonyl)phenyl 2-nitrobenzoate is an organic compound that features both a chlorocarbonyl group and a nitrobenzoate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorocarbonyl)phenyl 2-nitrobenzoate typically involves the reaction of 3-(Chlorocarbonyl)phenol with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorocarbonyl)phenyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: The major product is 3-(Chlorocarbonyl)phenyl 2-aminobenzoate.

    Reduction: The major product is 3-(Hydroxycarbonyl)phenyl 2-nitrobenzoate.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl 2-nitrobenzoates.

Scientific Research Applications

3-(Chlorocarbonyl)phenyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chlorocarbonyl)phenyl 2-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chlorocarbonyl)phenyl 4-nitrobenzoate
  • 3-(Chlorocarbonyl)phenyl 2-aminobenzoate
  • 3-(Hydroxycarbonyl)phenyl 2-nitrobenzoate

Uniqueness

3-(Chlorocarbonyl)phenyl 2-nitrobenzoate is unique due to the presence of both a chlorocarbonyl group and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.

Properties

CAS No.

89883-04-5

Molecular Formula

C14H8ClNO5

Molecular Weight

305.67 g/mol

IUPAC Name

(3-carbonochloridoylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C14H8ClNO5/c15-13(17)9-4-3-5-10(8-9)21-14(18)11-6-1-2-7-12(11)16(19)20/h1-8H

InChI Key

ISXJIYUHIOCNRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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